

Spectroscopic Characterization of 5-Hydroxypyridine-2-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxypicolinaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-hydroxypyridine-2-carbaldehyde (CAS No: 31191-08-9). This compound, also known as **5-hydroxypicolinaldehyde** or 6-formyl-3-pyridinol, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3][4] Its chemical formula is $C_6H_5NO_2$, with a molecular weight of approximately 123.11 g/mol.[3][5] It typically appears as a light-brown or yellow solid.[4]

This document details the expected data from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of publicly accessible, experimentally-derived spectra for 5-hydroxypyridine-2-carbaldehyde, the NMR, IR, and UV-Vis data presented are largely predicted based on established spectroscopic principles and data from structurally analogous compounds. The mass spectrometry data is based on available experimental results. Detailed, generalized experimental protocols for acquiring these spectra are also provided.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted and, where available, experimental spectroscopic data for 5-hydroxypyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are predicted based on the analysis of structurally similar pyridine derivatives and established chemical shift tables. Actual experimental values may vary.

Table 1: Predicted ^1H NMR Data for 5-Hydroxypyridine-2-carbaldehyde

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.8 - 10.2	s (singlet)	-
H-6	8.2 - 8.4	d (doublet)	~ 2.0
H-4	7.4 - 7.6	dd (doublet of doublets)	$\sim 8.5, \sim 2.5$
H-3	7.2 - 7.4	d (doublet)	~ 8.5
OH	5.0 - 6.0 (broad)	s (singlet)	-

Table 2: Predicted ^{13}C NMR Data for 5-Hydroxypyridine-2-carbaldehyde

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	190 - 195
C-5 (C-OH)	155 - 160
C-2 (C-CHO)	150 - 155
C-6	140 - 145
C-4	125 - 130
C-3	120 - 125

Infrared (IR) Spectroscopy

Note: The following absorption frequencies are predicted based on characteristic vibrational modes of the functional groups present.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 3: Predicted IR Absorption Data for 5-Hydroxypyridine-2-carbaldehyde

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Vibrational Mode
O-H (Phenolic)	3200 - 3600	Strong, Broad	Stretching
C-H (Aromatic)	3000 - 3100	Medium	Stretching
C-H (Aldehyde)	2700 - 2900 (often two bands)	Medium to Weak	Stretching
C=O (Aldehyde)	1680 - 1710	Strong	Stretching
C=C, C=N (Pyridine ring)	1450 - 1600	Medium to Strong	Stretching
C-O (Phenolic)	1200 - 1300	Strong	Stretching
C-H (Aromatic)	750 - 900	Medium to Strong	Out-of-plane Bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

Note: The following absorption maxima are predicted based on the electronic transitions of the aromatic and carbonyl chromophores.[\[9\]](#)[\[10\]](#)

Table 4: Predicted UV-Vis Absorption Data for 5-Hydroxypyridine-2-carbaldehyde

Predicted λ_{max} (nm)	Electronic Transition	Chromophore
~220 - 240	$\pi \rightarrow \pi$	Pyridine Ring and C=O
~270 - 290	$\pi \rightarrow \pi$	Pyridine Ring
~310 - 340	$n \rightarrow \pi^*$	C=O (Aldehyde)

Mass Spectrometry (MS)

The following data is based on the gas chromatography-mass spectrometry (GC-MS) spectrum available for 2-formyl-5-hydroxypyridine.

Table 5: Experimental Mass Spectrometry Data for 5-Hydroxypyridine-2-carbaldehyde

m/z	Relative Intensity (%)	Proposed Fragment
123	100	[M] ⁺ (Molecular Ion)
95	~50	[M - CO] ⁺
67	~40	[M - CO - CO] ⁺ or [C ₄ H ₃ N] ⁺
39	~30	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as 5-hydroxypyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of 5-hydroxypyridine-2-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring solubility and avoiding interference with the signals of interest.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
 - Number of Scans (NS): 16 to 64, depending on sample concentration.
 - Relaxation Delay (D1): 1-2 seconds.

- Spectral Width: A range appropriate for proton signals (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
 - Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.
 - Relaxation Delay (D1): 2-5 seconds.
 - Spectral Width: A range appropriate for carbon signals (e.g., 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.
- Sample Preparation: Place a small amount of the solid 5-hydroxypyridine-2-carbaldehyde powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) after analysis.

Methodology (KBr Pellet):

- **Sample Preparation:** Grind 1-2 mg of 5-hydroxypyridine-2-carbaldehyde with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[5\]](#)[\[11\]](#)
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[\[5\]](#)
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet should be recorded for baseline correction.[\[12\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions and the extent of conjugation in the molecule.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of 5-hydroxypyridine-2-carbaldehyde in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Baseline Correction:** Record a baseline spectrum with a cuvette containing only the solvent.[\[13\]](#)
- **Data Acquisition:** Fill a quartz cuvette with the sample solution and place it in the sample beam path. Acquire the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

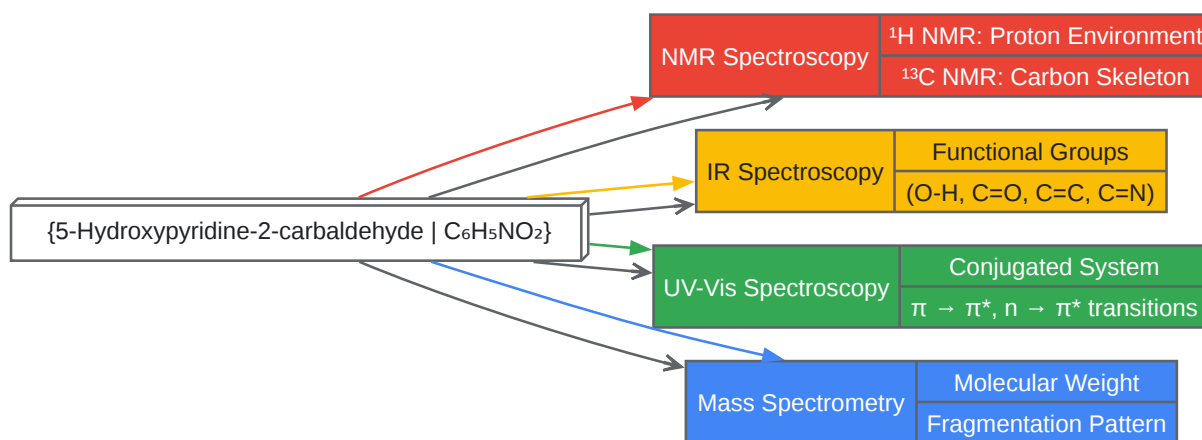
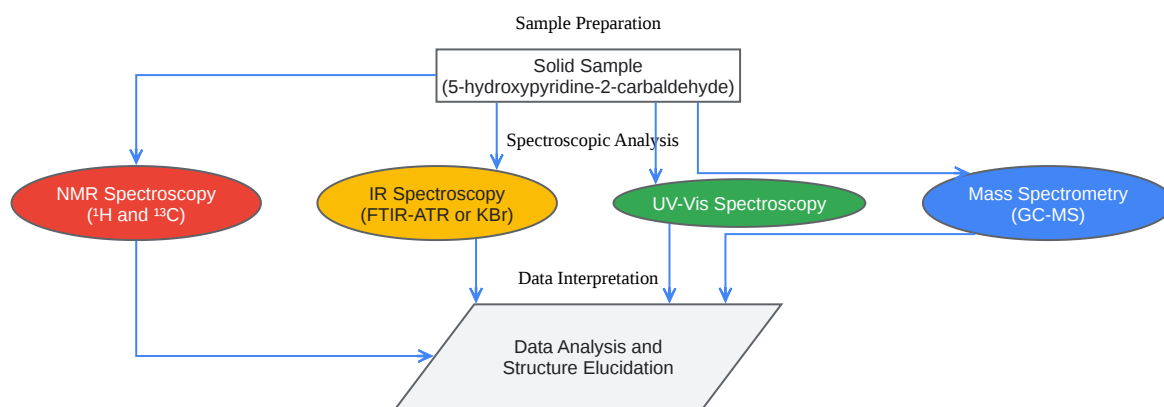
Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[\[14\]](#)
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a molecular ion (M^+).[\[15\]](#)
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
- **Data Analysis:** Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a solid organic compound like 5-hydroxypyridine-2-carbaldehyde.



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- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Hydroxypyridine-2-Carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296277#spectroscopic-characterization-of-5-hydroxypyridine-2-carbaldehyde]

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